![molecular formula C8H6Cl2O2 B3308023 2,3-Dichloro-6-methoxybenzaldehyde CAS No. 936249-28-4](/img/structure/B3308023.png)
2,3-Dichloro-6-methoxybenzaldehyde
Overview
Description
2,3-Dichloro-6-methoxybenzaldehyde, also known as DCMB, is a chemical compound used in scientific research. It is a yellowish crystalline solid that is soluble in organic solvents. DCMB is commonly used in the synthesis of other chemical compounds and has been found to have potential applications in various fields of research.
Scientific Research Applications
Vibrational Analysis
The compound 2,3-Dichloro-6-methoxybenzaldehyde has been studied for its vibrational properties. A zero-order normal coordinate analysis has demonstrated the transferability of force constants, helping in understanding the compound's in-plane and out-of-plane vibrations (Rao & Rao, 2002).
Structural and Spectroscopic Studies
The structural properties of related compounds, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, have been characterized using various spectroscopic techniques, providing insights into the molecular structure and behavior of such compounds (Özay et al., 2013).
Catalytic Applications
Studies on the catalytic applications of similar compounds have been conducted. For example, a study involving the encapsulation of a molybdenum(VI) complex with a ligand derived from 2-hydroxy-3-methoxybenzaldehyde revealed its potential as a catalyst in the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Chromatographic Analysis
Chromatographic analyses involving chlorinated 4-hydroxybenzaldehydes, which include compounds similar to 2,3-Dichloro-6-methoxybenzaldehyde, have been performed to understand their separation and retention behavior (Korhonen & Knuutinen, 1984).
Antioxidant Activity
Research on the antioxidant activity of related compounds, such as chalcone derivatives from halogenated vanillin, provides insights into the potential medicinal applications of 2,3-Dichloro-6-methoxybenzaldehyde (Rijal, Haryadi & Anwar, 2022).
properties
IUPAC Name |
2,3-dichloro-6-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRDOTPHEHYNEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-methoxybenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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